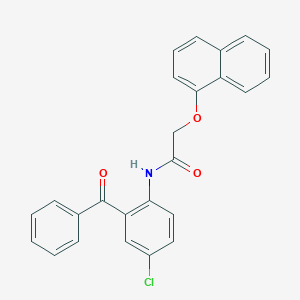
1,3-Benzodioxol-5-yl 2,5-dibromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl 2,5-dibromobenzoate, also known as Bromo-DragonFLY, is a psychoactive substance that belongs to the phenethylamine class of compounds. It was first synthesized in the late 1990s and has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, this substance also has potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY binds to the 5-HT2A receptor and activates it, leading to an increase in the levels of serotonin in the brain. This results in the characteristic hallucinogenic effects of the drug, including altered perception, mood, and thought processes. The exact mechanism of action of 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY on the 5-HT2A receptor is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY has been shown to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, body temperature, and respiratory rate. It can also induce nausea, vomiting, and diarrhea. In addition, it can lead to long-lasting changes in brain function, including alterations in mood, cognition, and perception.
実験室実験の利点と制限
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY has several advantages for use in scientific research. It is a highly potent and selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in the brain. It is also relatively stable and can be synthesized in large quantities. However, there are also several limitations to its use. It is a highly toxic substance and must be handled with extreme caution. It can also cause long-lasting changes in brain function, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the long-term effects of 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY on brain function and behavior. This could help to shed light on the mechanisms underlying the development of psychiatric disorders and inform the development of new treatments. Finally, there is also interest in the development of new synthetic routes for 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY that are more efficient and environmentally friendly.
合成法
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dibromobenzoic acid with 1,3-benzodioxole in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the ester linkage. The resulting intermediate is then deprotected using a strong base, such as sodium hydroxide, to yield the final product.
科学的研究の応用
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY has been used in scientific research to study its effects on the central nervous system. It acts as a potent and selective agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is implicated in the regulation of mood, cognition, and perception, and is a target for many psychoactive drugs.
特性
分子式 |
C14H8Br2O4 |
|---|---|
分子量 |
400.02 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl 2,5-dibromobenzoate |
InChI |
InChI=1S/C14H8Br2O4/c15-8-1-3-11(16)10(5-8)14(17)20-9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2 |
InChIキー |
HFTUZISWNHXDEP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)

![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)